13-(4-hydroxy-3-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
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Overview
Description
13-(4-hydroxy-3-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-hydroxy-3-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriately substituted phenols and amines, followed by cyclization reactions to form the tricyclic core. Key steps may include:
Condensation Reaction: Reacting 4-hydroxy-3-methoxybenzaldehyde with an amine derivative under acidic or basic conditions.
Cyclization: Using cyclization agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the tricyclic structure.
Functional Group Modifications: Introducing methyl and phenyl groups through alkylation or Friedel-Crafts reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
13-(4-hydroxy-3-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the tricyclic core or the functional groups attached to it.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazatricyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced tricyclic derivatives.
Scientific Research Applications
Chemistry
In chemistry, 13-(4-hydroxy-3-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications and to develop new drugs based on its structure.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 13-(4-hydroxy-3-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 13-(4-hydroxy-3-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
- 5-[(E)-(4-Hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction pathways, and pharmacological profiles, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C25H25N3O5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
13-(4-hydroxy-3-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione |
InChI |
InChI=1S/C25H25N3O5/c1-14-13-28-20(15-8-6-5-7-9-15)19-21(26(2)25(31)27(3)24(19)30)22(28)23(33-14)16-10-11-17(29)18(12-16)32-4/h5-12,14,23,29H,13H2,1-4H3 |
InChI Key |
PQMKEIHMJPKBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C(O1)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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